molecular formula C10H14N2 B122988 (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine CAS No. 147557-04-8

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

Cat. No. B122988
M. Wt: 162.23 g/mol
InChI Key: QQDYNQIMTRERLH-UHFFFAOYSA-N
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Description

“(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine” is a compound that falls under the class of isoquinoline alkaloids . These are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class within them . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in the scientific community . The THIQ heterocyclic scaffold has garnered a lot of attention due to its diverse biological activities, leading to the development of novel THIQ analogs with potent biological activity . A note on commonly used synthetic strategies for constructing the core scaffold has also been discussed .


Molecular Structure Analysis

The molecular formula of “(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine” is C10H14N2 . It has an average mass of 162.232 Da and a monoisotopic mass of 162.115692 Da .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are complex and varied. They are used in the synthesis of substances and have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine” include a boiling point of 307.9°C at 760 mmHg and a melting point of 180-182°C . It is a solid at room temperature .

Scientific Research Applications

Efficient Transfer Hydrogenation Reactions

  • (4-Phenylquinazolin-2-yl)methanamine, related to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine, was used in high-yield transfer hydrogenation reactions, demonstrating significant efficiency in the conversion of acetophenone derivatives (Karabuğa et al., 2015).

Antimicrobial Activities of Quinoline Derivatives

  • Quinoline derivatives, including those similar to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine, have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).

Asymmetric Iso-Pictet-Spengler Reactions

  • The compound was utilized in asymmetric iso-Pictet-Spengler reactions, leading to the synthesis of indole-based core structures, important in medicinal chemistry (Schönherr & Leighton, 2012).

Synthesis of Substituted Tetrahydroisoquinolines as Anticancer Agents

  • The tetrahydroisoquinoline moiety, a core component of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine, has been synthesized with modifications for potential use as anticancer agents (Redda et al., 2010).

In Vitro Antitumor Activity

  • Functionalized derivatives were investigated for their antitumor activities against various human cancer cell lines, demonstrating significant cytotoxicity and cytostatic effects (Károlyi et al., 2012).

Synthesis of Novel Dopamine D3 Receptor Ligands

  • The compound has been used in synthesizing novel, selective dopamine D3 receptor antagonists, showing potential in neurological research (Mach et al., 2004).

Alkaloid Derivatives in Alcohol Metabolism

  • Tetrahydroisoquinolines, related to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine, have been studied for their formation during alcohol metabolism, linking to pharmacological activities (Yamanaka et al., 1970).

Neuroprotective Effect Studies

  • Studies have demonstrated its neuroprotective effects, particularly in the context of diseases like Parkinson's, through various mechanisms including free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity (Antkiewicz‐Michaluk et al., 2006).

Potential as a Lead Compound for Parkinson's Treatment

  • It has shown potential as a lead compound for developing new agents to treat Parkinson's disease based on its neuroprotective action against dopaminergic neurotoxins in cultured rat mesencephalic neurons (Kotake et al., 2005).

Novel Strategies in Asymmetric Synthesis

  • The compound has been used in novel catalytic stereoselective strategies for synthesis of C1-chiral tetrahydroisoquinolines, contributing to the field of organic synthesis and medicinal chemistry (Liu et al., 2015).

Safety And Hazards

“(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine” may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Future Directions

The future directions of research on 1,2,3,4-tetrahydroisoquinoline analogs are promising. Due to their diverse biological activities, there is significant interest in the scientific community in developing novel THIQ analogs with potent biological activity . This includes further exploration of their structural–activity relationship (SAR), mechanism of action, and the development of synthetic strategies for constructing the core scaffold .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDYNQIMTRERLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452926
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

CAS RN

147557-04-8
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BK Peters, SK Chakka, T Naicker, GEM Maguire… - Tetrahedron …, 2010 - Elsevier
The use of the tetrahydroisoquinoline scaffold is well documented in biologically active compounds. However, reports of the utilisation of tetrahydroisoquinoline compounds in …
Number of citations: 30 www.sciencedirect.com
BK Peters - 2010 - ukzn-dspace.ukzn.ac.za
Several tetrahydroisoquinoline (TIQ) diamine derivatives were prepared for use as ligands in asymmetric transfer hydrogenation (ATH) of acetophenone of which 17 intermediates and …
Number of citations: 4 ukzn-dspace.ukzn.ac.za
H Ma, T Brust, KJ Frankowski, KM Lovell… - ACS Chemical …, 2022 - ACS Publications
Focused modification of a sulfonamide-based kappa opioid receptor (KOR) antagonist series previously reported by this laboratory was investigated. A total of 32 analogues were …
Number of citations: 1 pubs.acs.org
RB Kawthekar, BK Peters, T Govender… - South African Journal of …, 2010 - ajol.info
The synthesis of (S)-3-Aminoethyl-1, 2, 3, 4-tetrahydroisoquinoline (TIQ-diamine) was successfully achieved via the Mitsunobu protocol. The method from earlier reports utilizing …
Number of citations: 1 www.ajol.info
Y Masuoka, K Yamada, M Kawase - Tetrahedron: Asymmetry, 2010
Number of citations: 0

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